molecular formula C12H6F17NO B12043217 N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

Cat. No.: B12043217
M. Wt: 503.15 g/mol
InChI Key: BCHYSRKPLVMORP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide: is a fluorinated amide compound characterized by the presence of a cyclopropyl group and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of Fluorine Atoms: Fluorination can be achieved using various fluorinating agents, such as elemental fluorine (F2), xenon difluoride (XeF2), or other fluorinating reagents.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between a fluorinated carboxylic acid derivative and a cyclopropylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amidation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Fluorinated carboxylic acids

    Reduction: Reduced amide derivatives

    Substitution: Fluorinated amides with substituted functional groups

Scientific Research Applications

N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with unique interactions due to its fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials with unique properties, such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide involves its interaction with molecular targets through its fluorinated and cyclopropyl groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide
  • N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid
  • N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamine

Uniqueness

This compound is unique due to its combination of a cyclopropyl group and multiple fluorine atoms, which confer distinct chemical properties such as high stability, hydrophobicity, and resistance to metabolic degradation. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H6F17NO

Molecular Weight

503.15 g/mol

IUPAC Name

N-cyclopropyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide

InChI

InChI=1S/C12H6F17NO/c13-5(14,4(31)30-3-1-2-3)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h3H,1-2H2,(H,30,31)

InChI Key

BCHYSRKPLVMORP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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